Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
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Overview
Description
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a fluorophenyl group, a benzyl group, and a diazaspirodecane core, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.
Attachment of the benzyl group: This is typically done through a benzylation reaction using benzyl chloride and a base.
Final modifications: These may include oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert ketones to alcohols or amines to secondary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (5R,7S)-1-(3-fluorophenyl)-7-methyl-4-(methylamino)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
- Benzyl (5R,7S)-1-(3-fluorophenyl)-4-imino-7-methyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
Compared to similar compounds, Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both fluorophenyl and benzyl groups. These features contribute to its unique chemical reactivity and potential biological activity.
Properties
CAS No. |
1184913-34-5 |
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Molecular Formula |
C23H23FN2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C23H23FN2O3/c1-17-15-23(11-10-21(27)26(23)20-9-5-8-19(24)14-20)12-13-25(17)22(28)29-16-18-6-3-2-4-7-18/h2-11,14,17H,12-13,15-16H2,1H3 |
InChI Key |
ONGWWPBBAPRGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1C(=O)OCC3=CC=CC=C3)C=CC(=O)N2C4=CC(=CC=C4)F |
Origin of Product |
United States |
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